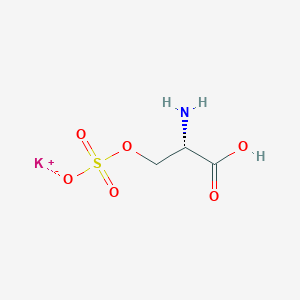

L-Serine O-sulfate potassium salt

Overview

Description

L-Serine O-sulfate potassium salt is a member of a group of amino acids collectively called gliotoxins . It is a substrate for the high-affinity sodium-dependent glutamate transporters . The linear formula of this compound is C3H6NO6SK . The CAS Number is 17436-02-1 .

Molecular Structure Analysis

The molecular weight of L-Serine O-sulfate potassium salt is 223.25 g/mol . The molecular formula is C3H6NO6SK . The InChI key is LXIPCUMLLKNUSU-DKWTVANSSA-M .Physical And Chemical Properties Analysis

L-Serine O-sulfate potassium salt is a solid substance . It should be stored at a temperature between 2-8°C . The exact density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Electrogenic Transport Studies

L-Serine O-sulfate potassium salt has been used in the study of electrogenic transport. The expression of recombinant human excitatory amino acid transporters, EAAT1 and EAAT2, in Xenopus laevis oocytes allows electrogenic transport to be studied under voltage clamp conditions .

Non-Linear Optical Applications

The compound has been used in the growth of novel non-linear optical materials. L-Serine doping in potassium sulphato oxalate single crystals has been shown to enhance the second harmonic generation (SHG) efficiency. At 3 mol% of L-Serine doping, the crystals showed an enhanced efficiency by 1.45 times to that of standard KDP crystals .

Optoelectronic Device Applications

The grown crystals with L-Serine doping have potential applications for optoelectronic device applications. The absorbance was decreased with increasing doping concentration and indirect band gap energy increased from 3.9 eV for pure KSO to 4.6 eV for 3 mol% LS-doped KSO .

Green Light Fluorescence Applications

The sharp increase in photoluminescent intensity for 3 mol% LS-doped KSO at 563 nm is preferable for green light fluorescence applications .

Neuropathic Pain Research

L-Serine O-sulfate potassium salt has been implicated in neuropathic pain research. It has been shown to increase the production of D-serine in astrocytes, which contributes to the development of mechanical allodynia in a mouse model of neuropathic pain .

Structural and Thermal Studies

The compound has been used in structural and thermal studies. The Powder X-ray diffraction (PXRD) spectrum confirms the grown crystals are triclinic crystalline system with space group P1 for pure KSO and it remains unchanged for LS-doped KSO single crystals at different concentration levels .

properties

IUPAC Name |

potassium;[(2S)-2-amino-2-carboxyethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIPCUMLLKNUSU-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6KNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635736 | |

| Record name | Potassium O-sulfonato-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Serine O-sulfate potassium salt | |

CAS RN |

17436-02-1 | |

| Record name | Potassium O-sulfonato-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

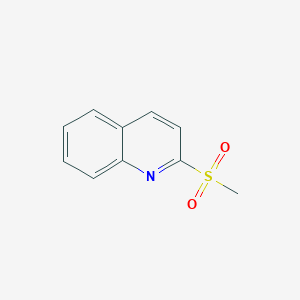

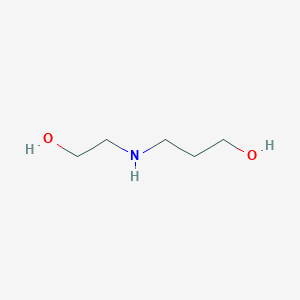

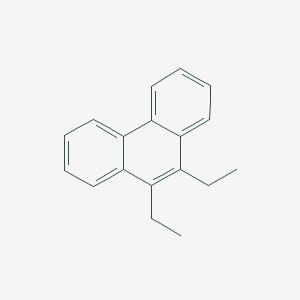

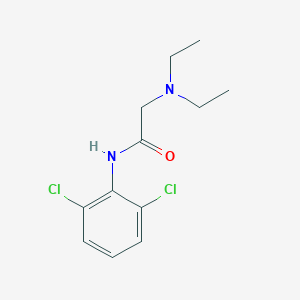

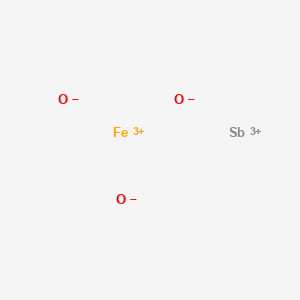

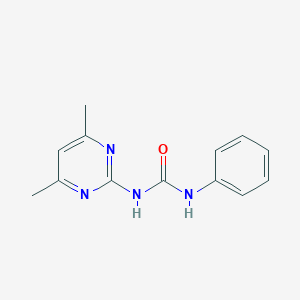

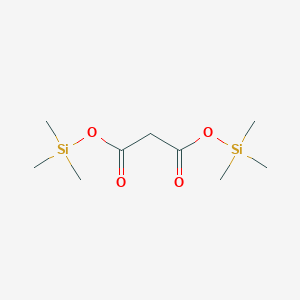

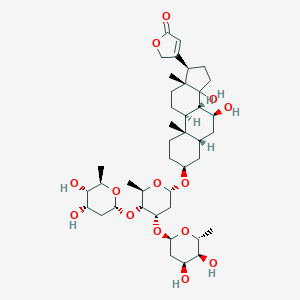

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

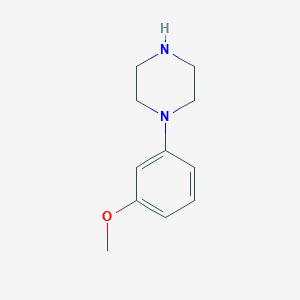

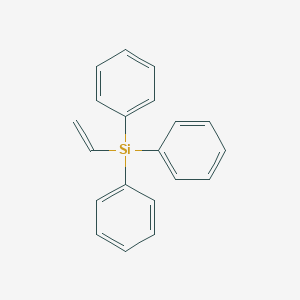

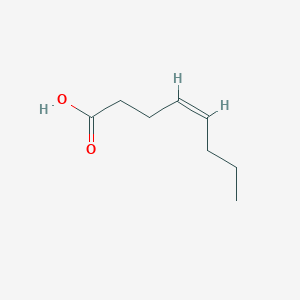

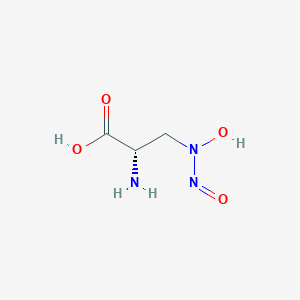

Feasible Synthetic Routes

Q & A

Q1: How does L-Serine O-sulfate potassium salt affect neuropathic pain according to the study?

A1: L-Serine O-sulfate potassium salt acts as an inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine []. The study demonstrates that D-serine plays a crucial role in the development of mechanical allodynia (increased pain sensitivity) following peripheral nerve injury like Chronic Constriction Injury (CCI) []. By inhibiting serine racemase, L-Serine O-sulfate potassium salt reduces D-serine levels in the spinal cord. This, in turn, leads to a decrease in:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.